molecular formula C7H6N2O4 B1193951 6-Nitro-1,3-benzodioxol-5-amine CAS No. 64993-07-3

6-Nitro-1,3-benzodioxol-5-amine

Cat. No. B1193951
CAS RN: 64993-07-3
M. Wt: 182.13 g/mol
InChI Key: TXZJXBGDLONQGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6-Nitro-1,3-benzodioxol-5-amine involves concise and efficient methodologies. For instance, a study by Cobo et al. (2018) describes a concise synthesis of highly substituted nitrosopyrimidines using Schiff base-type intermediates derived from related aminophenyl nitrosopyrimidine diamines. The process demonstrates significant electronic polarization within the substituted pyrimidine system, indicative of the complex synthetic routes that can be applied to similar nitro-substituted compounds (Cobo et al., 2018).

Molecular Structure Analysis

Molecular structure analysis, including studies on geometrical structures, vibrational frequencies, and molecular electrostatic potential (MEP), provides insights into the electronic and structural characteristics of nitro-substituted compounds. Vessally et al. (2013) conducted FT-IR and density functional method (DFT) studies on a related nitro-substituted compound, highlighting the importance of these analyses in understanding the properties of nitro-substituted aromatic compounds (Vessally et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives can vary significantly. For example, the reaction of bicyclic aromatic nitro compounds with dimethyl phosphite and amines under basic conditions leads to the formation of benzazepine or pyridazepine derivatives, as discussed by Danikiewicz and Mąkosza (1991). This illustrates the reactivity of nitro compounds with amines in producing complex heterocyclic structures (Danikiewicz & Mąkosza, 1991).

Scientific Research Applications

  • Synthesis of Amino-1,3-benzodioxoles : The preparation of amino-1,3-benzodioxoles, including derivatives of 6-Nitro-1,3-benzodioxol-5-amine, has been explored. These compounds have applications in organic chemistry and pharmaceutical research (Daliacker, Erkens, & Kim, 1978).

  • Microbial Degradation of Explosives : Research has shown the biotransformation of nitroaromatic explosives into amines, indicating potential applications in environmental bioremediation (Hawari et al., 2000).

  • Abiotic Formation of Transformation Products : Studies have investigated the abiotic transformations of aromatic amines under certain conditions, which has implications for understanding the behavior of pharmaceuticals and other compounds in the environment (Nödler et al., 2012).

  • Graphene-Based Catalysis : The reduction of nitro compounds to amines using graphene-based catalysts has been explored, showcasing applications in organic synthesis and environmental remediation (Nasrollahzadeh et al., 2020).

  • Synthesis of Heterocyclic Compounds : The synthesis and characterization of heterocyclic compounds, including those derived from this compound, have been studied for potential applications in drug development and material science (Simov & Davidkov, 1981).

  • Preparation of Functionalized Amines and Amides : The use of benzotriazole derivatives and organozinc reagents to prepare functionalized amines and amides, including those with nitro group substitutions, has been researched for applications in synthetic chemistry (Katritzky, Strah, & Belyakov, 1998).

properties

IUPAC Name

6-nitro-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZJXBGDLONQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345208
Record name 6-Nitro-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64993-07-3
Record name 6-Nitro-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Compound 5,6-dinitrobenzo[d][1,3]dioxole (6.0 g, 28.3 mmol) was added to stirred glacial acetic acid (120 mL) under N2 atmosphere. After the mixture was heated to boiling, the heat source was removed and iron powder (4.75 g) added with vigorous stirring. Quick spontaneous boiling occurred, the mixture turned dark and the exothermic reaction subsided (2-5 min). The mixture was refluxed for 10 min and poured into ice/water. The orange-red product was isolated by filtration, dissolved in glacial acetic acid, and the solution filtered while hot. The filtrate was poured into ice-cold water. The orange-red solid product was isolated by filtration and dried to provide compound 6-nitrobenzo[d][1,3]dioxol-5-amine (4.35 g, 84%). LCMS: 183 [M+1]+; 1H NMR (DMSO-d6) δ 6.06 (s, 2H), 6.51 (s, 1H), 7.36 (s, 1H), 7.73 (s, 2H).
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

40 g of 5-acetamino-6-nitro-1,3-benzodioxole were dissolved with heating in 4 l of methanol in a 10 l round flask equipped with a reflux condenser. To this hot solution was added a boiling solution of 40 g of sodium methoxide in 4 l of methanol and the mixture was boiled under reflux for exactly 15 minutes. Then, the reaction was interrupted by adding 220 ml of glacial acetic acid. The methanol was removed by distillation and the last traces thereof, together with the glacial acetic acid, were removed by a two-fold evaporation with toluene. The product went into solution with 3 l of methylene chloride and could be freed from the organic residues by suction filtration. The methylene chloride solution was filtered through silicon dioxide and evaporated in vacuo. The residue, recrystallized from isopropanol, gave 30.9 g (95% of theory) of 5-amino-6-nitro-1,3-benzodioxole of melting point 203°-204° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
4 L
Type
solvent
Reaction Step Two
Quantity
220 mL
Type
reactant
Reaction Step Three
Quantity
4 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

NaOMe (4.82 g, 89.2 mmol) was added to a stirred solution of nitroacetamide 219 (5.0 g, 22.3 mmol) in MeOH (100 mL) at reflux temperature and the mixture stirred at reflux temperature for 15 min. HOAc (25 mL, 446 mmol) was added to quench the reaction and the solvent evaporated. Toluene (2×50 mL) was added and the azeotrope evaporated. The residue was dissolved in DCM (100 mL) and filtered through a short column of silica to give nitroaniline 220 (3.25 g, 80%) as an orange solid: mp 199-201° C. [lit (Krasso, A. & Ramuz, H., U.S. Pat. No. 4,599,347, 1986) mp (iPrOH) 203-204° C.]; 1H NMR δ 7.53 (s, 1H, H-7), 6.30 (br s, 2H, NH2), 6.22 (s, 1H, H-4), 5.98 (s, 2H, H-2).
Name
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Nitro-1,3-benzodioxol-5-amine
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Reactant of Route 6
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6-Nitro-1,3-benzodioxol-5-amine

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